molecular formula C23H30N2O2 B2892854 N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 955791-36-3

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2892854
CAS No.: 955791-36-3
M. Wt: 366.505
InChI Key: VKOVOBXTXQZQBT-UHFFFAOYSA-N
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Description

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C23H30N2O2 and its molecular weight is 366.505. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties of Related Compounds : Research on similar compounds has revealed the importance of structural aspects in determining their chemical properties and interactions. For instance, studies on amide-containing isoquinoline derivatives have shown their ability to form gels and crystalline solids upon treatment with different mineral acids. The formation of gels or crystalline structures is influenced by the nature of the anions present in the acids, with non-planar anions facilitating gel formation. These structural properties are crucial for understanding the applications of related compounds in material science and chemical engineering (Karmakar, Sarma, & Baruah, 2007).

Pharmacological Studies : The synthesis and evaluation of related quinoline derivatives have shown potential biological activities, indicating the usefulness of these compounds in drug development. For example, certain phthalimidoxy substituted quinoline derivatives have been synthesized with potential biological activities, demonstrating the versatility of quinoline derivatives in medicinal chemistry (Bhambi, Sain, Salvi, Sharma, & Talesara, 2010).

Antimicrobial and Antitumor Activities : Research into compounds with quinoline structures has also highlighted their antimicrobial and antitumor activities. For instance, studies on succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates have shown significant inhibition of bacterial and fungal growth, emphasizing the potential for developing new antimicrobial agents from these compounds (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006). Additionally, methoxy-indolo[2,1-a]isoquinolines and their derivatives have been tested for cytostatic activity, revealing promising leads for anticancer drug development (Ambros, Angerer, & Wiegrebe, 1988).

Selective Fluorescent Sensors : The development of fluorescent sensors based on quinoline derivatives underscores the application of these compounds in chemical sensing and detection. A study on a quinoline-based fluorescent sensor demonstrated its high selectivity and sensitivity for detecting cadmium ions, highlighting the role of quinoline derivatives in environmental monitoring and analytical chemistry (Zhou, Li, Shi, Tang, Chen, & Liu, 2012).

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-3-14-25-15-6-8-20-16-19(10-11-21(20)25)12-13-24-23(26)17-27-22-9-5-4-7-18(22)2/h4-5,7,9-11,16H,3,6,8,12-15,17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOVOBXTXQZQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)COC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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